
Methyl 4-(sulfinylamino)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(sulfinylamino)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with a sulfinylamino group at the 4-position and a carboxylate ester at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(sulfinylamino)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and methylamine.
Formation of Intermediate: Pyridine-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amination: The acid chloride is then reacted with methylamine to form the amide intermediate.
Sulfinylation: The amide intermediate is treated with an appropriate sulfinylating agent, such as sulfinyl chloride, to introduce the sulfinylamino group at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfinylamino group, leading to the formation of sulfonyl derivatives.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfinylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(sulfinylamino)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(sulfinylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(aminosulfonyl)pyridine-2-carboxylate
- Methyl 4-(methylsulfinyl)pyridine-2-carboxylate
- Methyl 4-(sulfonylamino)pyridine-2-carboxylate
Comparison: Methyl 4-(sulfinylamino)pyridine-2-carboxylate is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical transformations. Additionally, the compound’s ability to form specific interactions with biological targets makes it a valuable molecule for medicinal chemistry research.
Eigenschaften
Molekularformel |
C7H6N2O3S |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
methyl 4-(sulfinylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3S/c1-12-7(10)6-4-5(9-13-11)2-3-8-6/h2-4H,1H3 |
InChI-Schlüssel |
JLOSQXNUJLBQKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




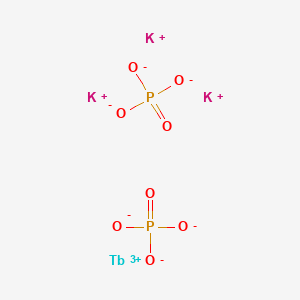
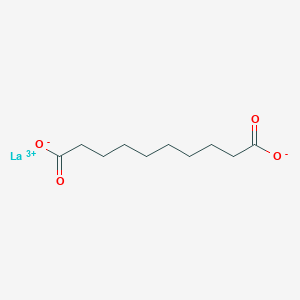

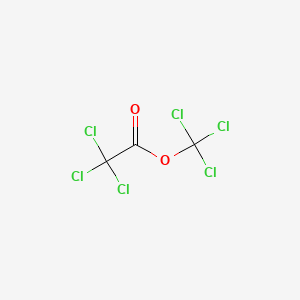

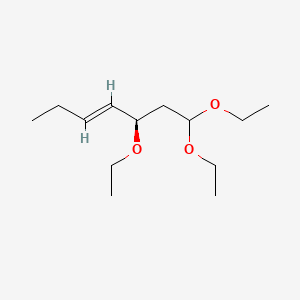


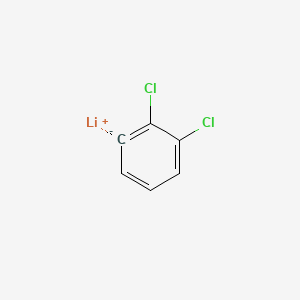
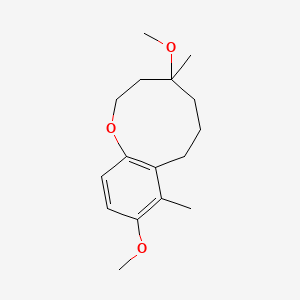
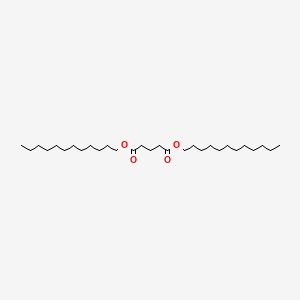
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
